![molecular formula C18H21N5O2S B2566823 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide CAS No. 893931-29-8](/img/structure/B2566823.png)
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide” is a chemical compound . It belongs to the class of pyrazolo[3,4-d]pyrimidines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The yield of the final product is typically around 80% . The synthesis process involves the use of various reagents and solvents, and the reactions are typically carried out at controlled temperatures .
Molecular Structure Analysis
The molecular structure of “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide” can be analyzed using various spectroscopic techniques . The Infrared (IR) spectrum can provide information about the functional groups present in the molecule . The Nuclear Magnetic Resonance (NMR) spectrum can provide information about the hydrogen (H) and carbon © atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide” can be analyzed using various techniques . The reactions typically involve the formation of new bonds and the breaking of old bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide” can be analyzed using various techniques . The molecular weight of the compound is 404.5 g/mol . The compound has a topological polar surface area of 95.2 Ų .
科学的研究の応用
Radiosynthesis and Imaging Applications
A study focused on the synthesis and evaluation of selective ligands for the translocator protein (18 kDa) for imaging purposes using positron emission tomography (PET). Within this context, compounds structurally related to the given chemical, involving pyrazolo[1,5-a]pyrimidineacetamides, have been developed for potential diagnostic applications in neuroinflammation and other diseases (Dollé et al., 2008).
Antimicrobial and Anticancer Activity
Research into the synthesis of derivatives of pyrimidin-4-yl and pyrazol-1-yl acetamides has been conducted with the aim of discovering new anticancer agents. These studies have shown that certain compounds in this category exhibit appreciable cancer cell growth inhibition, indicating their potential in cancer treatment (Al-Sanea et al., 2020).
Antipsychotic Agents
Compounds related to 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have been synthesized and evaluated for their potential as antipsychotic agents. These studies explore novel therapeutic avenues outside the interaction with traditional dopamine receptors, providing insights into the development of new antipsychotic drugs with potentially fewer side effects (Wise et al., 1987).
Antibacterial Agents
Efforts have been made to synthesize new heterocyclic compounds containing a sulfonamido moiety, including structures similar to the query compound, with significant antibacterial activity. This research contributes to the ongoing search for effective antibacterial agents against resistant strains (Azab et al., 2013).
Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. These findings underscore the potential of such compounds in mitigating oxidative stress, which is implicated in various chronic diseases (Chkirate et al., 2019).
作用機序
将来の方向性
The future directions for research on “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide” could involve further optimization of the compound’s aqueous solubility . Additionally, more research could be conducted to explore its potential as an antitumor agent .
特性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-4-5-15(13(2)8-12)23-17-14(9-22-23)18(21-11-20-17)26-10-16(24)19-6-7-25-3/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOJWJBYUDFCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

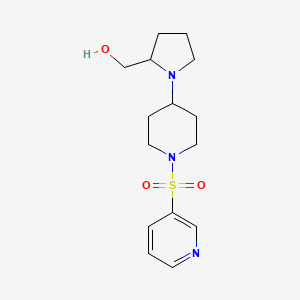
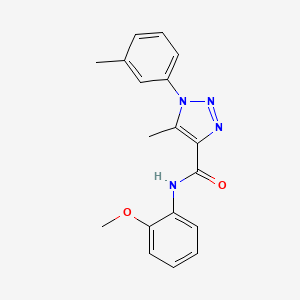

![Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2566744.png)
![6-(2-Methoxyphenyl)-2-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2566751.png)
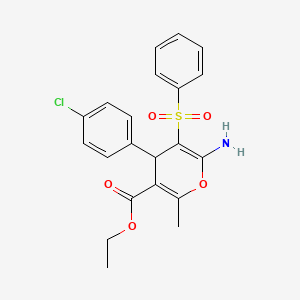
![N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2566754.png)
![N~1~-[(1-cyanocyclopropyl)methyl]glycinamide](/img/structure/B2566756.png)
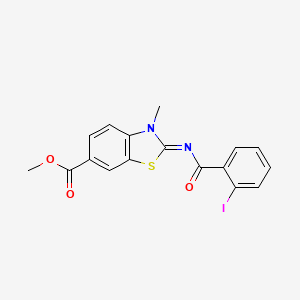
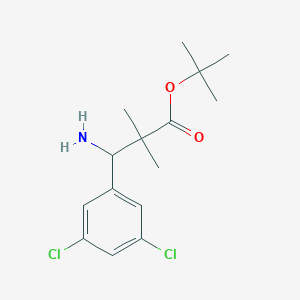
![(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane](/img/structure/B2566760.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/no-structure.png)